molecular formula C12H25B2NO4 B3033918 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane CAS No. 1262977-13-8

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane

Cat. No.: B3033918
CAS No.: 1262977-13-8
M. Wt: 269.0
InChI Key: IGLQSAGCEMHFPH-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is a complex organic compound that features boron, oxygen, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane typically involves the reaction of appropriate boronic acid derivatives with nitrogen-containing heterocycles under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different boron-oxygen species.

    Reduction: Reduction reactions can lead to the formation of boron-nitrogen compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-nitrogen compounds.

Scientific Research Applications

Chemistry

In chemistry, 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane can be used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology

In biology, this compound may be explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.

Medicine

In medicine, the compound’s unique structure could be investigated for its potential therapeutic properties, including its ability to interact with biological molecules.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and composites, due to its boron content.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing heterocycles and boronic acid derivatives. These compounds share some chemical properties but differ in their specific structures and reactivity.

Uniqueness

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is unique due to its specific arrangement of boron, oxygen, and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLQSAGCEMHFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane

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